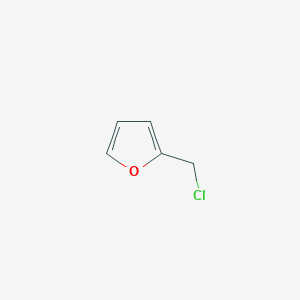

2-(Chloromethyl)furan

Übersicht

Beschreibung

2-(Chloromethyl)furan is an organic compound with the molecular formula C5H5ClO. It is a derivative of furan, where a chloromethyl group is attached to the second carbon of the furan ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Wirkmechanismus

Target of Action

It is known to react with various compounds in chemical reactions

Mode of Action

2-(Chloromethyl)furan acts as an electrophile, reacting with other compounds in chemical reactions . For example, it can react with lithium trialkylalkynylborates, followed by oxidation with H2O2 under basic conditions to afford 2-furfurylketones

Biochemical Pathways

It is known to be involved in the synthesis of various furanic compounds, which are important in the production of biofuels and polymers .

Result of Action

The result of this compound’s action is the production of various furanic compounds, which have applications in the synthesis of new fuels and polymer precursors . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield of reactions involving this compound can be affected by the reaction conditions, such as temperature and pH . .

Biochemische Analyse

Biochemical Properties

2-(Chloromethyl)furan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on cells are diverse and can influence several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. This compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can activate signaling pathways that result in changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to affect the expression of genes involved in detoxification and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with biomolecules. The chloromethyl group of this compound can react with nucleophilic sites on proteins and DNA, leading to the formation of stable covalent bonds . This can result in the inhibition or activation of enzymes, depending on the specific site of interaction. Additionally, the formation of covalent adducts with DNA can lead to mutations and other genetic alterations . The compound’s ability to generate reactive intermediates through its interaction with cytochrome P450 enzymes also contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products of this compound may have different biochemical properties and can influence cellular function in distinct ways. Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including liver damage and systemic inflammation . Studies have identified a no-observed-adverse-effect level (NOAEL) for this compound, which provides a threshold below which no significant adverse effects are observed . Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and potential carcinogenicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can undergo further reactions . These intermediates can be conjugated with glutathione, a key antioxidant, to form less toxic compounds that are excreted from the body . The metabolism of this compound can also affect metabolic flux and alter the levels of various metabolites in the liver .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is also affected by its lipophilicity, which allows it to cross cell membranes and reach various organs .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also be found in the nucleus, where it may form covalent adducts with DNA . The subcellular localization of this compound can influence its activity and function, as well as its potential to cause cellular damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)furan can be synthesized through several methods. One common method involves the chloromethylation of furan using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the furan being treated with chloromethyl methyl ether in the presence of zinc chloride at low temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more scalable and efficient processes. One such method includes the reaction of furan with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This method is advantageous due to its relatively high yield and the availability of the starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)furan undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation Reactions: The compound can be oxidized to form 2-furancarboxaldehyde or further to 2-furancarboxylic acid.

Reduction Reactions: Reduction of this compound can yield 2-methylfuran.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted furans depending on the nucleophile used.

Oxidation: 2-furancarboxaldehyde and 2-furancarboxylic acid.

Reduction: 2-methylfuran.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)furan has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form various bioactive molecules.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

2-(Bromomethyl)furan: Similar in structure but with a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of the bromine atom.

2-(Hydroxymethyl)furan: Contains a hydroxymethyl group instead of a chloromethyl group, making it less reactive but more suitable for certain types of chemical reactions.

2-Methylfuran: Lacks the chloromethyl group, making it less reactive but useful in different contexts, such as in the production of biofuels.

Uniqueness: 2-(Chloromethyl)furan is unique due to its balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its chloromethyl group provides a reactive site for further functionalization, which is not as easily achieved with its analogs .

Biologische Aktivität

2-(Chloromethyl)furan is a furan derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a chloromethyl group at the 2-position of the furan ring, suggests it may interact with various biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and other pharmacological effects.

This compound (CHClO) is a chlorinated furan that can be synthesized through various methods, including electrophilic substitution reactions. Its structure allows for diverse reactivity, which is essential for its biological applications.

Cytotoxic Activity

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain furan derivatives displayed cytotoxicity via mechanisms involving DNA cleavage and apoptosis induction.

Table 1: Cytotoxicity of Furan Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.3 | DNA cleavage |

| Furan C-2 quinoline | MCF-7 | 12.7 | Apoptosis |

| Furan derivative X | A549 | 10.5 | Cell cycle arrest |

The cytotoxic effects were assessed using the MTT assay, which measures cell viability post-treatment. The results indicate that this compound and its derivatives could serve as potential leads for anticancer drug development .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 50 |

| Bacillus subtilis | 12 | 50 |

These findings suggest that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The cytotoxicity observed in cancer cells may result from the compound's ability to induce DNA damage, leading to cell death through apoptosis or necrosis. Additionally, its antimicrobial activity may stem from disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Case Studies and Research Findings

A notable study evaluated the pharmacokinetic parameters and biological evaluation of furan derivatives, including those with chloromethyl substituents. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity.

In another case study involving animal models, exposure to furan derivatives demonstrated varied effects on tumor development and progression, indicating potential carcinogenic properties under certain conditions .

Eigenschaften

IUPAC Name |

2-(chloromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANBJDIOIDQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277135 | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-88-9 | |

| Record name | 2-(Chloromethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloromethylfuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-(Chloromethyl)furan in organic synthesis?

A1: this compound is a versatile building block in organic synthesis, primarily due to its reactive chloromethyl group. This functionality allows it to participate in various nucleophilic substitution reactions, leading to a diverse range of furan derivatives.

- Palladium-catalyzed allylation: this compound reacts with allyltributylstannane [] and allyl pinacolborate [] under palladium catalysis to yield allylated furan derivatives. This reaction proceeds regioselectively, primarily targeting the furan ring and leading to either dearomatized products or allylated heteroarenes depending on the reaction conditions and substituents.

- Reaction with lithium trialkylalkynylborates: Reacting this compound with lithium trialkylalkynylborates followed by oxidation produces 2-furfurylketones in good yields [, ]. This reaction pathway provides a facile method for synthesizing this class of compounds.

Q2: Are there any stereochemical aspects associated with the reactions of this compound?

A2: Yes, the reactions of this compound can exhibit stereoselectivity. For instance, in its reaction with lithium trialkylalkynylborates, the major products are formed with E-configuration, as determined by 1H NMR NOE analysis []. The ratio of E and Z isomers is approximately 80:20, indicating a high degree of stereoselectivity.

Q3: Has this compound been investigated for its biological activity?

A3: While this compound itself hasn't been extensively studied for biological activity, a related compound, 5-(Chloromethyl)furfural, has shown mutagenic and cytotoxic properties in bacteria []. This derivative is significantly more potent than the corresponding sulfuric acid ester, 5-[(sulfooxy)methyl]furfural. The presence of the aldehyde group appears to be crucial for the observed activity, as 2-[(sulfooxy)methyl]- and 2-(Chloromethyl)furans lacking this functionality did not exhibit significant mutagenicity [].

Q4: Are there any known challenges associated with the reactivity of this compound?

A4: Yes, this compound can undergo unexpected reactions under certain conditions. For example, it has been reported to react abnormally with cyanide ions, deviating from the expected nucleophilic substitution pathway []. These abnormal reactions highlight the importance of carefully controlling reaction conditions when utilizing this compound.

Q5: What analytical techniques are commonly used to characterize the products obtained from reactions involving this compound?

A5: Researchers frequently employ a combination of techniques to characterize the products derived from this compound reactions, including:

- Gas Chromatography (GC): Used to analyze the product mixtures and determine the ratio of isomers formed [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful tool, particularly 1H NMR, provides detailed structural information about the products. Notably, the NOE technique has been utilized to determine the configuration of major reaction products [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.